3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

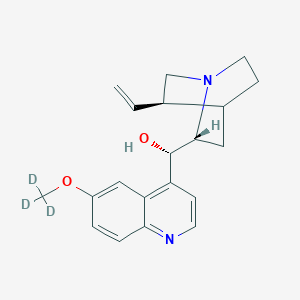

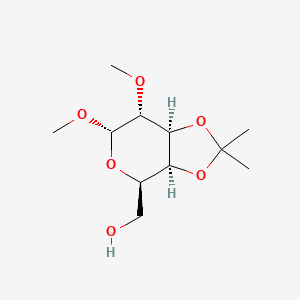

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . It is esteemed for its diverse applications and assumes a pivotal role in drug and disease-related research endeavors .

Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield.Molecular Structure Analysis

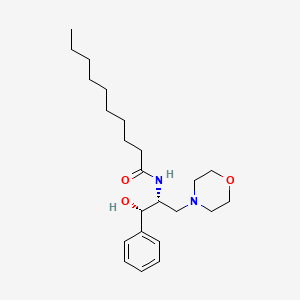

The molecular formula of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is C11H20O6 . The IUPAC name is [(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . It is a liquid form with a refractive index of n20/D 1.466 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .科学的研究の応用

Application 1: Chemical Crystallography

- Summary of Application: The compound 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol, which is structurally similar to the compound , has been studied for its potential as a synthetic building block, particularly in inter- and intramolecular cyclocondensation reactions .

- Methods of Application: The compound was examined by single-crystal X-ray crystallography to understand its potential as a synthetic building block .

- Results or Outcomes: The study provided new insight into the application of weak hydrogen-bond theory within the context of a conformationally flexible symmetrical molecule .

Application 2: Biomedical Industry

- Summary of Application: The compound 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is extensively employed in the biomedical industry . It plays a pivotal role in drug and disease-related research endeavors .

- Methods of Application: The specific methods of application in the biomedical field are not detailed in the sources. However, it is likely used in various experimental procedures related to drug development and disease research .

- Results or Outcomes: The compound is esteemed for its diverse applications and is considered invaluable in the biomedical industry .

Application 3: Stereocontrolled Homologation

- Summary of Application: The compound has been used in stereocontrolled homologation of 1,2 : 3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose to 7-deoxynonodialdose epimers via thiazole-aldehyde synthesis .

- Methods of Application: The three-carbon chain elongation of the title dialdose has been carried out by two approaches employing thiazole-based reagents: (i) aldol condensation with the lithium enolate of 2-acetylthiazole; (ii) olefination with triphenyl (thiazol-2-ylcarbonylmethylene)phosphorane and 1, 4-addition of benzyl oxide anion to .

- Results or Outcomes: The stereoselective reduction of the resultant ® and (S)β-hydroxy ketones, followed by protection of the hydroxy groups as benzyl ethers, afforded four compounds consisting of the galactopyranosyl ring substituted at C-5 with stereoisomeric 1,3-bis (benzyloxy)propyl units bearing the thiazol-2-yl ring at the terminus of the chain .

Application 4: Biochemical Reaction and Medicine Intermediate

- Summary of Application: The compound is mainly used in biochemical reaction and used as medicine intermediate .

- Methods of Application: The specific methods of application in the biochemical reaction and medicine intermediate are not detailed in the sources. However, it is likely used in various experimental procedures related to biochemical reaction and drug development .

- Results or Outcomes: The compound is esteemed for its diverse applications and is considered invaluable in the biochemical reaction and medicine intermediate .

特性

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5

1217607-42-5

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside

159407-19-9

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

90124-74-6

Methimazole Thio-beta-D-glucuronide

39038-19-2

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)